![molecular formula C18H17N3O2 B11012947 1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11012947.png)
1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure features a dihydroisoquinoline core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by functional group modifications to introduce the propan-2-yl and pyridin-3-yl groups.
Formation of Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Attachment of Pyridin-3-yl Group: The pyridin-3-yl group is typically introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-3-yl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
The compound has shown promise in several biological contexts:
Anticancer Activity
Numerous studies have indicated that 1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
Antimicrobial Properties
Research has highlighted its effectiveness against bacterial strains:
- Case Study : Compounds structurally related to 1-oxo derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Neuroprotective Effects
Preliminary findings suggest neuroprotective properties, potentially beneficial in treating neurodegenerative diseases:
- Mechanism : The compound may modulate neurotransmitter systems, influencing pathways involved in neuroprotection .
Mechanism of Action
The mechanism of action of 1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide: Lacks the pyridin-3-yl group.
1-oxo-2-(methyl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide: Has a methyl group instead of a propan-2-yl group.
1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide: Pyridin-2-yl instead of pyridin-3-yl group.
Uniqueness
1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the propan-2-yl and pyridin-3-yl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
1-Oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H24N4O2
- Molecular Weight : 352.438 g/mol
- SMILES Notation : NC1CCCN(C1)C(=O)C(Cc1cccnc1)NC(=O)c1ccccc1
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing on its antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antiviral properties. For instance, a related compound demonstrated antiviral activity against Hepatitis C virus (HCV) with an effective concentration (EC₅₀) of 15.7 μM and an inhibitory concentration (IC₅₀) of 9.5 μM against NS5B polymerase . The mechanism involves mimicking pyrophosphate, essential for viral replication.
Antibacterial Activity
The compound's antibacterial potential has also been evaluated. A study reported that isoquinoline derivatives show moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were measured, indicating varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Preliminary investigations suggest that isoquinoline derivatives may possess anticancer properties. Although specific data on this compound is limited, related compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms .
Case Study 1: Antiviral Efficacy
In a study examining the efficacy of isoquinoline derivatives against HCV, compound 11c was highlighted for its ability to inhibit NS5B polymerase effectively. The docking studies revealed that it binds similarly to uridine triphosphate within the active site, suggesting a competitive inhibition mechanism .
Case Study 2: Antibacterial Properties
A separate investigation into the antibacterial effects of various isoquinoline derivatives found that certain compounds exhibited MIC values as low as 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium. This suggests a potential application in treating infections caused by these pathogens .
Comparative Data Table
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-oxo-2-propan-2-yl-N-pyridin-3-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-12(2)21-11-16(14-7-3-4-8-15(14)18(21)23)17(22)20-13-6-5-9-19-10-13/h3-12H,1-2H3,(H,20,22) |
InChI Key |
UJANTBCVAJPHML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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